N-Boc-N-methyl-3-(2-naphthyl)-L-alanine
Description
Overview of Unnatural Amino Acids as Fundamental Chemical Building Blocks
Unnatural amino acids are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids genetically encoded for protein synthesis in living organisms. researchgate.net These compounds, accessible through chemical synthesis or biotechnological methods, offer a vast structural diversity far exceeding that of their natural counterparts. nih.gov They are fundamental building blocks in modern medicinal chemistry, providing a unique three-dimensional structure with a chiral core and diverse side chains. researchgate.netnih.govacs.org This structural versatility allows chemists to fine-tune the properties of molecules, leading to enhanced stability, improved target selectivity, and novel functionalities. nih.govscispace.com Consequently, UAAs are invaluable in creating peptidomimetics—compounds that mimic natural peptides but often possess superior pharmacological properties, such as increased resistance to enzymatic degradation. nih.gov
Importance of Naphthyl-containing Amino Acids in Advanced Synthetic Chemistry
Within the broad class of UAAs, those containing a naphthyl group, such as naphthylalanine (Nal), hold particular importance in synthetic chemistry. lifetein.com The naphthyl moiety is a bulky, hydrophobic aromatic group that can significantly influence the properties of a peptide or molecule into which it is incorporated. lifetein.comnih.gov Its large surface area enhances hydrophobic and aromatic stacking interactions, which are crucial for stabilizing specific three-dimensional structures like β-hairpins in peptides. nih.govresearchgate.net
The introduction of a naphthyl group can improve a peptide's binding affinity to its target receptor and increase its ability to permeate cell membranes. lifetein.comnih.gov Furthermore, the naphthalene (B1677914) ring system possesses intrinsic fluorescence, making it a useful spectroscopic probe for studying molecular interactions and protein folding. lifetein.com Derivatives of 2-naphthylalanine have been incorporated into potent therapeutic candidates, such as CXCR4 receptor antagonists for cancer treatment, highlighting their value in drug design. nih.gov
General Strategies for N-Protected N-Methylated Amino Acids
The synthesis of N-protected, N-methylated amino acids is a critical step in peptide chemistry, aimed at enhancing the bioavailability and metabolic stability of peptide-based compounds. A common and robust method for this transformation is the N-methylation of N-acyl or N-carbamoyl amino acids using sodium hydride and methyl iodide. This approach is widely applicable to amino acids protected with groups like tert-Butoxycarbonyl (Boc).
Another prevalent strategy, particularly in solid-phase synthesis, is the Biron-Kessler method. This technique involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the remaining NH group, making it more susceptible to methylation. Following methylation with reagents like dimethyl sulfate or methyl iodide, the o-NBS group is removed, and a more permanent protecting group, such as Boc or Fluorenylmethyloxycarbonyl (Fmoc), can be installed.
Solid-phase approaches offer advantages in purification and scalability. For instance, a 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid. uit.no This allows for the N-methylation to occur on the resin-bound amino acid, after which the methylated amino acid can be cleaved from the resin while side-chain protecting groups remain intact. uit.no Reductive methylation on a solid support provides another alternative, where secondary amino groups formed on a peptide-resin are methylated using formaldehyde and sodium cyanoborohydride. acs.org Following this, the protecting groups are removed, and the resulting N-methylated residue can be acylated with a Boc-protected amino acid. acs.org
Chemo-Enzymatic Synthesis Routes for 3-(2-naphthyl)-L-alanine Precursors
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective reaction cascades. For the synthesis of 3-(2-naphthyl)-L-alanine, a key precursor, this approach leverages the high stereoselectivity of enzymes to produce the desired L-enantiomer from a prochiral keto acid.
A notable example is the synthesis of 3-(2-naphthyl)-L-alanine from its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA). This biotransformation utilizes a hyper-thermostable aminotransferase from the thermophilic archaeon Thermococcus profundus (MsAT). researchgate.net The enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to the keto acid acceptor, NPA. researchgate.net
Enzymatic Transamination Approaches in Amino Acid Synthesis
Enzymatic transamination is a cornerstone of amino acid biosynthesis and a powerful tool in biocatalysis for producing enantiomerically pure amino acids. The reaction is catalyzed by aminotransferases (also known as transaminases), which are pyridoxal 5'-phosphate (PLP)-dependent enzymes. researchgate.net
The mechanism proceeds in two half-reactions. First, the amino group from an amino donor (e.g., L-glutamate) is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid (α-ketoglutarate). In the second stage, the amino group from PMP is transferred to the new α-keto acid acceptor (e.g., 3-(2-naphthyl)pyruvate), forming the new L-amino acid (3-(2-naphthyl)-L-alanine) and regenerating the PLP-enzyme complex. wikipedia.org The high stereoselectivity of the enzyme ensures the production of the L-amino acid with very high optical purity. researchgate.net
Equilibrium Shift Strategies for Enhanced Product Yields in Enzymatic Processes
Transamination reactions are typically reversible, which can limit the final product yield as the reaction approaches equilibrium. To overcome this limitation, various strategies are employed to shift the equilibrium toward product formation, in accordance with Le Châtelier's principle.
One effective strategy is in situ product removal. In the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine, the product has low solubility in the aqueous reaction medium. researchgate.net As the L-amino acid is formed, it precipitates out of the solution. This continuous removal of the product from the reaction mixture drives the equilibrium forward, resulting in a significantly higher conversion rate and yield. researchgate.net In a documented process using a thermostable aminotransferase, this precipitation-driven equilibrium shift allowed for a 93% molar yield of optically pure (>99% enantiomeric excess) 3-(2-naphthyl)-L-alanine. researchgate.net
Another general strategy involves using a large excess of the amino donor or removing the keto acid by-product. Additionally, changing the reaction medium, such as by adding organic solvents to reduce water activity, can shift the thermodynamic equilibrium of hydrolase-catalyzed reactions toward synthesis rather than hydrolysis. researchgate.net
| Parameter | Value |
|---|---|
| Enzyme | Aminotransferase from Thermococcus profundus (MsAT) |
| Substrate (Keto Acid) | 3-(2-naphthyl)pyruvate (NPA) |
| Amino Donor | L-glutamate (Glu) |
| Reaction Temperature | 70 °C |
| Equilibrium Shift Strategy | Product precipitation due to low solubility |
| Final Product Yield | 93% (mol/mol) |
| Optical Purity (ee) | >99% |
Chemical Synthesis of Naphthylalanine Precursors
The chemical synthesis of precursors for 3-(2-naphthyl)alanine primarily focuses on creating the unsaturated derivative, methyl 2-acetamido-3-(2-naphthyl)propenoate, which serves as a substrate for asymmetric hydrogenation. The Erlenmeyer-Plöchl synthesis is a classical and effective method for preparing such dehydroamino acid derivatives. wikipedia.orgdrugfuture.com
This synthesis typically involves the condensation of an aromatic aldehyde, in this case, 2-naphthaldehyde, with an N-acylglycine, such as N-acetylglycine. The reaction is conducted in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgchemeurope.com The process proceeds through the formation of an intermediate known as an azlactone (an oxazolone derivative). wikipedia.orgdrugfuture.com This azlactone can then be ring-opened, for instance with methanol in the presence of sodium acetate, to yield the desired dehydroamino acid ester, methyl 2-acetamido-3-(2-naphthyl)propenoate. chemeurope.com This compound is the direct precursor for the subsequent asymmetric hydrogenation step. acs.org
Asymmetric Hydrogenation Methodologies for Enantiopure 3-(2-naphthyl)alanine
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for synthesizing enantiomerically pure compounds. For the production of enantiopure 3-(2-naphthyl)alanine, this technique is applied to the prochiral enamide precursor, methyl 2-acetamido-3-(2-naphthyl)propenoate. The reaction involves the addition of hydrogen across the carbon-carbon double bond, guided by a chiral catalyst to selectively produce one enantiomer.
This transformation is highly effective and has been optimized for large-scale production. acs.org The reaction is typically carried out in a suitable solvent under hydrogen pressure, where the choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Following the hydrogenation, the resulting N-acetyl amino acid ester can be deacylated to afford the final amino acid derivative. acs.org
Application of Chiral Catalyst Systems in Asymmetric Synthesis
The success of asymmetric hydrogenation hinges on the design and application of the chiral catalyst system, which is typically a complex of a transition metal (commonly rhodium, ruthenium, or iridium) with a chiral phosphine (B1218219) ligand. acs.orgdicp.ac.cn These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation.
For the synthesis of 3-(2-naphthyl)alanine derivatives, a rhodium complex featuring the chiral phosphine ligand methyl BoPhoz has proven to be highly effective. acs.org In a multikilogram scale synthesis, this catalyst system successfully hydrogenated methyl 2-acetamido-3-(2-naphthyl)propenoate, achieving an enantiomeric excess (ee) of 97.9%. acs.org The enantiomeric purity was further enhanced to >99.5% ee through crystallization of the subsequent methanesulfonic acid salt, demonstrating the industrial viability of this catalytic approach. acs.org The development of such catalyst systems, which offer high activity and selectivity, is a central focus in the field of asymmetric catalysis.
| Parameter | Value |
|---|---|
| Substrate | Methyl 2-acetamido-3-(2-naphthyl)propenoate |
| Catalyst System | Rhodium complex with methyl BoPhoz ligand |
| Initial Enantiomeric Excess (ee) | 97.9% |
| Final Enantiomeric Excess (ee) | >99.5% (after crystallization) |
| Scale | Multikilogram |
Synthetic Methodologies for N-Boc-N-methyl-3-(2-naphthyl)-L-alanine and its Precursors
The synthesis of this compound, a modified amino acid derivative, involves two critical transformations: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the subsequent selective methylation of the protected nitrogen atom. These steps are fundamental in peptide synthesis and the development of peptide-based therapeutics, where precise control over reactive functional groups is paramount.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGCDTYRZPRKIL-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Derivatization Strategies and Chemical Transformations Involving N Boc N Methyl 3 2 Naphthyl L Alanine
Strategic Integration into Peptide Synthesis
The integration of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine into peptide chains is a critical step in the synthesis of advanced peptidomimetics. The steric hindrance at the N-terminus and the bulky side group significantly impact the efficiency of standard peptide coupling reactions.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, but the inclusion of sterically hindered N-methylated amino acids like this compound requires significant methodological adjustments. Standard coupling reagents are often inefficient due to the reduced nucleophilicity of the secondary amine and the steric bulk impeding access to the reaction center.
The Boc/Bzl protection scheme is a well-established strategy in SPPS. peptide.com The process involves the repeated cycle of N-α-Boc group removal with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. peptide.compeptide.com However, coupling an amino acid to the N-methylated nitrogen of the naphthylalanine residue is particularly challenging.
To overcome low coupling yields, researchers have employed more potent activating reagents and optimized reaction conditions. While reagents like HBTU and HCTU can be less effective for these difficult couplings, others have demonstrated superior performance. peptide.com The use of pre-formed Fmoc-amino acid chlorides or in-situ formation with reagents like triphosgene (B27547) has been reported for N-methyl amino acid coupling. peptide.com Other effective coupling reagents include phosphonium-based reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and uranium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIEA). peptide.com Monitoring the coupling reaction is also critical; traditional ninhydrin (B49086) tests are ineffective for secondary amines, necessitating alternative methods like the bromophenol blue test. peptide.com
science| Coupling Reagent | Full Name | Potency/Application Note |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High Potency Frequently utilized for difficult couplings, including N-methylated residues. peptide.com |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | High Potency Effective for sterically demanding couplings; requires careful handling. peptide.com |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Moderate Potency An older but still utilized reagent for challenging couplings. peptide.com |
| Amino Acid Chlorides | - | Special Case Highly reactive species formed in-situ (e.g., with triphosgene) or pre-formed for direct use. peptide.com |
While SPPS is dominant, solution-phase synthesis remains relevant, particularly for large-scale production or the synthesis of complex, non-linear structures. The fundamental challenge of coupling this compound remains the same as in SPPS: overcoming the steric hindrance and reduced reactivity. The same classes of high-potency coupling reagents, such as HATU and other phosphonium (B103445) or uranium salts, are employed. orgsyn.org
In a typical solution-phase protocol, the this compound would be activated by the coupling reagent in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). This activated species is then reacted with the free amine of the target peptide or amino acid ester. The reaction often requires the presence of a tertiary amine base to scavenge the acid produced during the reaction. orgsyn.org A key difference from SPPS is the purification step; while SPPS relies on simple filtration and washing, solution-phase methods require purification after each coupling step, typically by chromatography or extraction, which can be more labor-intensive.
Role in Peptide Mimetics Design Methodologies
Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of this compound is a powerful strategy in this field.
The incorporation of N-methylated amino acids is a widely used strategy to confer advantageous properties upon peptide-based drug candidates. nih.gov N-methylation offers several key benefits:
Increased Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide. nih.gov
Enhanced Membrane Permeability: The replacement of the amide proton with a methyl group reduces the hydrogen bonding capacity and increases the lipophilicity of the peptide backbone, which can improve its ability to cross cell membranes. acs.orgrsc.org
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity. acs.orgresearchgate.net
The bulky naphthylalanine side chain further contributes to these effects, primarily through steric influence and enhanced hydrophobicity, making it a valuable tool for probing receptor-ligand interactions. lifetein.com
The combination of N-methylation and the bulky 2-naphthyl group imposes significant and predictable conformational constraints on the peptide backbone.
Amide Bond Isomerization: In a standard peptide bond involving a secondary amine, the trans conformation is overwhelmingly favored (by ~1000:1). However, N-methylation lowers the energy barrier for cis-trans isomerization, making the cis conformation much more accessible. researchgate.net This ability to adopt a cis amide bond can induce specific turns and folds (e.g., βVI-turns) in the peptide chain that are not readily accessible to unmethylated peptides. researchgate.net
Elimination of Hydrogen Bond Donor: The N-methyl group removes the amide proton, which is a crucial hydrogen bond donor for stabilizing secondary structures like α-helices and β-sheets. nih.gov This disruption can be used strategically to break or induce specific structural motifs.
Computational and NMR studies on peptides containing N-methylated residues have confirmed that these modifications lead to more rigid structures with well-defined conformational preferences, a highly desirable trait in rational drug design. researchgate.netnih.gov
account_tree| Structural Feature | Primary Conformational Effect | Impact on Peptide Structure |
|---|---|---|
| N-Methyl Group | Favors cis-amide bond | Increases accessibility of specific turn structures (e.g., βVI-turns), alters overall peptide fold. researchgate.net |
| N-Methyl Group | Eliminates H-bond donor | Disrupts canonical secondary structures like α-helices and β-sheets that rely on N-H hydrogen bonding. nih.gov |
| 2-Naphthyl Side Chain | Increases steric bulk | Restricts backbone dihedral angles (φ, ψ), reducing conformational flexibility and promoting a more defined structure. lifetein.com |
| Combined Effect | Induces high rigidity | Locks the peptide into a specific, often bioactive, conformation, which can enhance receptor binding affinity and selectivity. |
Synthesis of Complex Chemical Scaffolds Utilizing this compound
Beyond its role as a component in linear or cyclic peptides, this compound can serve as a chiral building block for the synthesis of more complex, non-peptidic chemical scaffolds. The molecule possesses multiple reactive handles—the protected secondary amine, the carboxylic acid, and the aromatic naphthyl ring—that can be manipulated to build diverse molecular architectures.
For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. A notable example is the conversion of N-protected amino acids into configurationally stable N-hydroxymethyl α-amino aldehydes. orgsyn.org These aldehydes are versatile intermediates for synthesizing a range of structures, such as β-amino-α-hydroxy acids, through reactions like nitroaldol additions followed by stereoselective intramolecular conjugate additions. orgsyn.org While not specifically documented for this compound, these established methodologies could be applied to it, using its unique steric and electronic properties to direct the synthesis toward novel and complex chiral scaffolds. The naphthyl ring itself could potentially undergo further derivatization through electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to be compatible with the rest of the molecule. The use of such advanced synthons is critical in medicinal chemistry for creating novel structures that explore new chemical space.
Application as a Chiral Synthon in Asymmetric Synthesis
This compound serves as a valuable chiral synthon, a stereochemically defined building block, in asymmetric synthesis. The inherent chirality of the L-alanine backbone is leveraged to introduce stereocenters into target molecules with a high degree of control. The presence of the N-methyl group offers distinct advantages; it can enhance the metabolic stability and membrane permeability of peptides it is incorporated into by preventing the formation of hydrogen bonds and increasing lipophilicity. monash.edunih.gov
The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in synthesis. chemimpex.com It masks the reactivity of the secondary amine, preventing unwanted side reactions and allowing for the selective transformation of other functional groups within the molecule. chemimpex.com Methodologies for the N-methylation of N-Boc-L-amino acids are well-established, often employing reagents like methyl iodide in the presence of a base such as sodium hydride or sodium hexamethyldisilazide, which allows for the preparation of these chiral synthons. monash.edu In the synthesis of complex molecules like peptide-based therapeutics, this compound can be used to introduce the naphthyl group, which can enhance binding interactions with biological targets through π-π stacking. chemimpex.com The defined stereochemistry at the α-carbon ensures that the resulting product is obtained as a specific enantiomer or diastereomer, which is critical for biological activity. nih.gov
Derivatization for the Preparation of Modified Amino Acid Conjugates
The carboxylic acid group of this compound is a prime site for derivatization to form various amino acid conjugates. nih.gov This transformation is fundamental in fields like drug discovery and bioconjugation, where linking the amino acid to other molecules such as natural products, drugs, or reporter labels can impart desirable properties. chemimpex.comnih.gov
The most common derivatization strategy involves the formation of an amide or ester bond. nih.gov The carboxylic acid can be activated using standard peptide coupling reagents to facilitate amide bond formation with a primary or secondary amine. Alternatively, esterification can be achieved by reacting the amino acid with an alcohol under appropriate conditions. nih.gov For instance, the synthesis of amino acid-drug conjugates often involves coupling the amino acid to a hydroxyl or amino group on the drug molecule. nih.gov This approach has been used to improve the performance and delivery of various therapeutic agents. nih.gov
A general scheme for this derivatization is the activation of the carboxyl group followed by reaction with a nucleophile (e.g., an amine or alcohol of another molecule, R-NH₂ or R-OH).
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive(s) | Typical Solvent | Description |
| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (HOSu) | Dichloromethane (DCM), Dimethylformamide (DMF) | A classic carbodiimide (B86325) used for forming an active ester intermediate. |
| Diisopropylcarbodiimide (DIPC) | 1-Hydroxybenzotriazole (HOBt) | DMF | Similar to DCC but the urea (B33335) byproduct is more soluble. nih.gov |
| HATU | Diisopropylethylamine (DIPEA) | DMF | A highly efficient aminium-based coupling reagent that promotes rapid amide bond formation. |
| Methane-sulfonyl chloride | Triethylamine (Et₃N) | DCM | Used to form a mixed anhydride (B1165640) that reacts with the incoming amine. nih.gov |
Chemical Reactivity and Functional Group Transformations on the Naphthyl Moiety
The naphthyl group in this compound is a polycyclic aromatic hydrocarbon system that can undergo a variety of chemical transformations, distinct from the reactions of the amino acid portion. Naphthalene (B1677914) is generally more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org
Oxidation Reactions of the Naphthyl Group
The naphthalene ring system can be cleaved under strong oxidizing conditions. The outcome of the oxidation is highly dependent on the reagent used and the reaction conditions. For instance, vigorous oxidation of naphthalene with agents like acidic potassium permanganate (B83412) or vanadium pentoxide at high temperatures leads to the cleavage of one of the rings. wordpress.comyoutube.com This reaction typically yields phthalic acid (or its anhydride), indicating the oxidation of the ring attached to the alanine (B10760859) side chain. wordpress.comyoutube.com The presence of the deactivating carboxyl and protected amino functionalities on the side chain influences the regioselectivity of the oxidation, favoring cleavage of the ring to which the side chain is attached. wordpress.com
Table 2: Representative Oxidation Reactions of Naphthalene
| Oxidizing Agent | Conditions | Major Product | Citation |
| Vanadium pentoxide (V₂O₅), O₂ | High Temperature | Phthalic Anhydride | youtube.com |
| Acidic Potassium Permanganate (KMnO₄) | Acidic | Phthalic Acid | wordpress.comyoutube.com |
| Alkaline Potassium Permanganate (KMnO₄) | Alkaline | Phthalonic Acid | youtube.com |
Reduction Reactions of the Naphthyl Group
The naphthyl moiety can undergo reduction, typically resulting in the saturation of one of the aromatic rings. Catalytic hydrogenation is a common method for this transformation. The reduction of naphthalene with hydrogen gas over a nickel catalyst, for example, yields 1,2,3,4-tetrahydronaphthalene, commonly known as Tetralin. youtube.com This partial reduction leaves one aromatic ring intact while converting the other to a cyclohexane (B81311) ring. Applying this to this compound would result in the formation of N-Boc-N-methyl-3-(1,2,3,4-tetrahydro-2-naphthyl)-L-alanine.
Table 3: Representative Reduction Reactions of Naphthalene
| Reagent | Catalyst | Conditions | Major Product | Citation |
| Hydrogen (H₂) | Nickel (Ni) | High Pressure/Temp | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | youtube.com |
| Sodium (Na) | Ethanol (EtOH) | Reflux | 1,4-Dihydronaphthalene |
Substitution Reactions on the Naphthyl Ring System
The naphthyl ring readily undergoes electrophilic aromatic substitution. The position of substitution is influenced by both electronic and steric factors, as well as reaction conditions. libretexts.orgyoutube.com In naphthalene, the C1 (alpha) position is generally more reactive and kinetically favored for substitution because the carbocation intermediate is better stabilized by resonance. libretexts.orgwordpress.comyoutube.com However, under certain conditions, the thermodynamically more stable C2 (beta) product can be formed. wordpress.com Since the side chain in this compound is at the 2-position, this substituent will direct incoming electrophiles to other positions on the ring system.
Common electrophilic substitution reactions include:
Nitration: Reaction with nitric and sulfuric acid typically yields a mixture of nitro-substituted naphthalenes. youtube.com
Sulfonation: The reaction with fuming sulfuric acid is temperature-dependent. At lower temperatures (~80 °C), the kinetically controlled 1-naphthalenesulfonic acid is the major product. At higher temperatures (~160 °C), the thermodynamically favored 2-naphthalenesulfonic acid predominates. wordpress.com
Halogenation: Naphthalene reacts with bromine or chlorine, usually without a Lewis acid catalyst, to primarily give the 1-halo-substituted product. youtube.com
Friedel-Crafts Acylation: The regioselectivity of this reaction is highly dependent on the solvent. In solvents like carbon disulfide, acylation occurs preferentially at the 1-position, whereas in solvents like nitrobenzene, the bulkier acylating agent complex attacks the sterically less hindered 2-position. libretexts.orgwordpress.com
While less common, nucleophilic aromatic substitution can occur on a naphthalene ring if it is substituted with powerful electron-withdrawing groups, such as nitro groups. pressbooks.pub
Table 4: Electrophilic Aromatic Substitution on Naphthalene
| Reaction | Reagent(s) | Conditions | Major Product | Citation |
| Nitration | HNO₃, H₂SO₄ | - | 1-Nitronaphthalene | wordpress.comyoutube.com |
| Halogenation | Br₂ | - | 1-Bromonaphthalene | youtube.com |
| Sulfonation (Kinetic) | Fuming H₂SO₄ | ~80 °C | 1-Naphthalenesulfonic acid | wordpress.com |
| Sulfonation (Thermodynamic) | Fuming H₂SO₄ | ~160 °C | 2-Naphthalenesulfonic acid | wordpress.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | in CS₂ | 1-Acetylnaphthalene | libretexts.org |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | in Nitrobenzene | 2-Acetylnaphthalene | libretexts.orgwordpress.com |
Stereochemical Control and Enantiomeric Purity Assessment
Methodologies for Achieving and Maintaining High Enantiomeric Excess
High enantiomeric excess (e.e.) is the ultimate goal in the preparation of chiral compounds. This is accomplished through asymmetric synthesis, which aims to produce the desired enantiomer selectively, and through subsequent enrichment protocols that further enhance the enantiomeric purity of the product.
Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to steer a reaction towards the formation of a specific enantiomer. For N-Boc-N-methylated amino acids, synthetic strategies must carefully control the stereocenter at the alpha-carbon.
An efficient, stereodivergent, and enantioselective synthesis has been demonstrated for similar compounds like N-Boc-β-methylphenylalanine, achieving an enantiomeric excess of ≥99%. nih.gov Such methods often involve multiple steps, starting from an enantiomerically pure precursor and proceeding through stereospecific reactions. For instance, a synthetic route might involve the asymmetric alkylation of a glycine (B1666218) enolate equivalent where a chiral phase-transfer catalyst directs the approach of the alkylating agent. Another powerful approach is the enantioselective hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.
A notable strategy for a related silicon-containing proline surrogate, N-Boc-(R)-silaproline, involved an enantioselective (NBD)2RhBF4/Josiphos-catalyzed 5-endo-trig hydrosilylation, which afforded the product in over 95% e.e. nih.gov This highlights the power of transition-metal catalysis in establishing stereocenters with high fidelity.
Table 1: Examples of Asymmetric Synthesis Strategies for N-Protected Amino Acids
| Strategy | Key Reagent/Catalyst | Target Moiety | Reported e.e. | Reference |
| Stereodivergent Synthesis | Enantiopure epoxy acid, Me₂CuCNLi₂ | N-Boc-β-methylphenylalanine | ≥99% | nih.gov |
| Asymmetric Hydrosilylation | (NBD)₂RhBF₄/Josiphos catalyst | N-Boc-silaproline | >95% | nih.gov |
| Catalytic Dynamic Resolution | s-BuLi / Chiral Ligand | N-Boc-piperidine | >99:1 er | nih.gov |
Enantiomeric Enrichment and Purity Enhancement Protocols
Even highly selective asymmetric syntheses may not yield a product with 100% enantiomeric excess. Therefore, subsequent enrichment protocols are often necessary.
Crystallization: The most common method for purification and enrichment is recrystallization. If the compound forms a crystalline solid, careful recrystallization can often lead to the separation of the major enantiomer from the minor one, as they may have different packing efficiencies in the crystal lattice.
Dynamic Resolution: More advanced techniques like dynamic kinetic resolution (DKR) or dynamic thermodynamic resolution (DTR) can be employed. nih.gov In these processes, the undesired enantiomer is continuously racemized back to a mixture of both enantiomers while the desired enantiomer is selectively removed (e.g., by reaction or crystallization). This allows for a theoretical yield of up to 100% of the desired enantiomer from a racemic mixture. For example, the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine has been used to generate highly enantioenriched products. nih.gov
Post-Synthesis Purification: In some syntheses, a final purification step inherently increases enantiomeric purity. For example, in the synthesis of N-Boc-(R)-silaproline, a final saponification and salt formation step was reported to upgrade the product from >95% e.e. to >99% e.e. nih.gov
Techniques for Chiral Resolution of Related Naphthylalanines
When an asymmetric synthesis is not feasible or efficient, a racemic mixture can be synthesized and then separated into its constituent enantiomers through a process called chiral resolution. Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.orglumenlearning.com The key is to convert the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglumenlearning.comlibretexts.org
This classical and industrially favored method is particularly suitable for racemic acids or bases. nih.govstereoelectronics.org For a racemic carboxylic acid like N-Boc-N-methyl-3-(2-naphthyl)-alanine, the strategy involves reacting it with an enantiomerically pure chiral base.
The process is as follows:
Salt Formation: The racemic acid (D/L-acid) is treated with a single enantiomer of a chiral base (e.g., D-base). This acid-base reaction forms a mixture of two diastereomeric salts: (D-acid·D-base) and (L-acid·D-base). lumenlearning.com
Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. lumenlearning.comlibretexts.org Through fractional crystallization, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. libretexts.orgstereoelectronics.org
Liberation: After separating the diastereomeric salts, the pure enantiomer of the acid is recovered by treatment with a strong achiral acid (like HCl), which protonates the carboxylate and removes the chiral resolving agent. lumenlearning.com
The choice of the chiral resolving agent and the crystallization solvent is crucial and often determined empirically. Common chiral bases include naturally occurring alkaloids like brucine, strychnine, cinchonidine (B190817), and quinine, as well as synthetic amines like (R)-1-phenylethylamine. libretexts.orglumenlearning.comstereoelectronics.org For example, the anti-inflammatory drug Naproxen, which has a 2-(6-methoxy-2-naphthyl)propanoic acid structure, was commercially resolved using resolving agents like cinchonidine and N-alkyl-D-glucamines. stereoelectronics.org
Table 2: Common Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Type | Resolves | Reference |
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases (e.g., 1-phenyl-2-propanamine) | libretexts.orglumenlearning.com |
| Brucine, Strychnine, Quinine | Chiral Bases (Alkaloids) | Racemic Acids | libretexts.orglumenlearning.com |
| (R)-1-Phenylethylamine | Chiral Base (Synthetic) | Racemic Acids | libretexts.orglumenlearning.com |
| Cinchonidine, N-Alkyl-D-glucamine | Chiral Bases | Racemic Acids (e.g., Naproxen) | stereoelectronics.org |
Enzymatic Resolution Methods
Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This technique leverages the stereospecificity of enzymes, which often catalyze a reaction on only one enantiomer of a racemic substrate. Lipases are particularly common for this purpose. nih.gov
The typical approach for resolving a racemic amino acid derivative involves the kinetic resolution of its ester form.
Substrate Preparation: The racemic N-Boc-N-methyl-3-(2-naphthyl)-alanine is converted into a simple ester (e.g., methyl or ethyl ester).
Enzymatic Reaction: The racemic ester is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas species) in an aqueous solution. nih.govnih.gov
Selective Hydrolysis: The lipase will selectively hydrolyze one enantiomer of the ester (typically the L-enantiomer for natural amino acid derivatives) back to the carboxylic acid, while leaving the other enantiomer (the D-ester) untouched. nih.gov
Separation: At approximately 50% conversion, the reaction is stopped. The resulting mixture contains the L-acid and the D-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated by standard methods like solvent extraction.
This method has been successfully applied to produce enantiomerically pure natural and unnatural amino acids. nih.gov For instance, the kinetic resolution of racemic Naproxen methyl ester using lipase from Candida rugosa is a well-documented example. nih.gov
Table 3: Examples of Lipases in Kinetic Resolution of Amino Acid Derivatives
| Enzyme Source | Reaction Type | Substrate Type | Reference |
| Pseudomonas lipase (Amano PS) | Hydrolysis | Racemic Amino Acid Esters | nih.gov |
| Rhizopus lipase (Serva) | Hydrolysis | Racemic Amino Acid Esters | nih.gov |
| Candida rugosa lipase (CRL) | Hydrolysis | Racemic Naproxen Methyl Ester | nih.gov |
| Candida antarctica lipase B (CAL-B) | Hydrolysis | Racemic 1,4-Dihydropyridines | nih.gov |
Analytical Methodologies for Enantiomeric Purity Determination
Accurately determining the enantiomeric excess of a sample is crucial for quality control. rug.nl Several powerful analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and effective techniques for separating and quantifying enantiomers. yakhak.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers. yakhak.orgsigmaaldrich.com
Types of CSPs: A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being extremely common and effective for a broad range of compounds, including N-protected amino acids. phenomenex.comsemanticscholar.org Other successful CSPs include macrocyclic glycopeptides (like teicoplanin), cyclodextrins, and Pirkle-type phases. sigmaaldrich.comsemanticscholar.orgsigmaaldrich.com
Derivatization: To improve chromatographic separation and detection, amino acids are often derivatized with agents like fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). yakhak.orgphenomenex.comnih.gov For N-Boc protected compounds, direct analysis is often possible. sigmaaldrich.com The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess, typically by converting the pair of enantiomers into a pair of diastereomers that exhibit distinct signals in the NMR spectrum. rug.nlacs.org
Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral agent (like Mosher's acid) to form covalent diastereomers. These diastereomers will have slightly different chemical shifts for corresponding protons or other nuclei, allowing their ratio to be determined by integration. libretexts.org
Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or in the presence of a chiral additive (a solvating agent). This forms transient, non-covalent diastereomeric complexes. nih.gov This interaction can induce small, measurable differences in the chemical shifts of the enantiomers, which can then be integrated to find the e.e. nih.govnih.gov For example, a three-component system using 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to analyze chiral primary amines. nih.gov For amino acids, ¹⁹F NMR can also be used after derivatization with a fluorine-containing chiral agent. rsc.org
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Acid Derivatives
| CSP Type | Chiral Selector Example | Suitable For | Reference |
| Polysaccharide-Based | Amylose/Cellulose tris(phenylcarbamate) derivatives | N-FMOC amino acids, NBD-amino acid esters | yakhak.orgphenomenex.comsemanticscholar.org |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids | sigmaaldrich.com |
| Cyclodextrin-Based | Beta-cyclodextrin | Various, including pesticides and drugs | sigmaaldrich.comsemanticscholar.org |
| Pirkle-Type | (R)-1-naphthyl glycine | Pharmaceuticals | semanticscholar.org |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like N-Boc-protected amino acids. The enantiomeric purity of commercially available N-Boc-3-(2-naphthyl)-L-alanine is often reported to be greater than 96-99.5%, as determined by chiral HPLC analysis. thermofisher.comchemimpex.comsigmaaldrich.com The control of chiral purity for Nα-Boc amino acid derivatives is a significant attribute of material quality, as it mitigates the risk of undesired pharmacological effects from diastereomeric impurities in therapeutic peptides. researchgate.net
The development of effective chiral HPLC methods often involves the use of polysaccharide-based chiral stationary phases (CSPs). researchgate.net For N-(tert-Butoxycarbonyl)-3-(2-naphthyl)alanine, successful enantiomeric separation has been achieved using a macrocyclic antibiotic, ristocetin (B1679390) A, covalently bonded to a silica (B1680970) gel stationary phase. mst.edu This CSP operates under reversed-phase conditions and demonstrates the ability to resolve the enantiomers effectively. mst.edu The interactions between the analyte enantiomers and the CSP are complex and can include hydrogen bonding, dipolar interactions, and steric interactions. mst.edu
In a specific application using a ristocetin A bonded stationary phase, the L-enantiomer of N-(tert-Butoxycarbonyl)-3-(2-naphthyl)alanine was preferentially retained. mst.edu The chromatographic parameters from this separation highlight the efficacy of the method. mst.edu
Interactive Table: Chiral HPLC Separation Data for N-(tert-Butoxycarbonyl)-3-(2-naphthyl)alanine Enantiomers mst.edu
| Parameter | Value | Description |
| k'1 (L-enantiomer) | 11.79 | The retention factor for the L-enantiomer, indicating how much longer it is retained on the column compared to an unretained compound. |
| α (Separation Factor) | 1.94 | The ratio of the retention factors of the two enantiomers (L/D). A value greater than 1 indicates separation. |
| Rs (Resolution) | 3.05 | The degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline resolution. |
| Mobile Phase | D | A specific composition of triethylammonium (B8662869) acetate (B1210297) buffer and acetonitrile (B52724) used for the elution. |
Advanced Spectroscopic Methods for Stereochemical Elucidation
Beyond chromatography, advanced spectroscopic techniques are indispensable for the detailed stereochemical elucidation of complex chiral molecules.
Vibrational Circular Dichroism (VCD): VCD, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a powerful tool for determining the absolute configuration of stereoisomers. mdpi.com This technique is particularly useful for molecules with multiple stereogenic centers. For compounds containing a 2-naphthyl substituent, VCD analysis, supported by Density Functional Theory (DFT) calculations, can effectively distinguish between all four possible stereoisomers. mdpi.com Studies have shown that while other chiroptical methods like Electronic Circular Dichroism (ECD) may fail to distinguish between certain epimers, VCD provides distinct and characteristic transitions that can be used to assign the absolute configuration of each chirality center separately. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for confirming the structure and stereochemistry of these derivatives. Both 1H and 13C NMR spectra can reveal the presence of diastereomers or epimers. For instance, the epimerization of a chiral center can be confirmed by the appearance of double signals in the NMR spectrum. rsc.org Furthermore, temperature-dependent NMR studies can be employed to investigate dynamic conformational changes in solution. researchgate.net In the context of related N-Boc protected amino acid derivatives, NMR analysis has been used to observe differences in the integration of specific proton and carbon resonances, indicating the incorporation of different stereoisomers. rsc.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (1H) NMR Applications in Structural Assignment
Proton (¹H) NMR spectroscopy would be the initial and one of the most informative methods for characterizing N-Boc-N-methyl-3-(2-naphthyl)-L-alanine. A hypothetical ¹H NMR spectrum would be expected to display distinct signals for each unique proton environment. Key expected resonances would include:
Naphthyl Protons: A series of signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns (multiplets) characteristic of a 2-substituted naphthalene (B1677914) ring.
Alanine (B10760859) Backbone Protons: The α-proton (CH) and the two β-protons (CH₂) would show characteristic chemical shifts and coupling patterns. The diastereotopic β-protons would likely appear as a pair of doublets of doublets.
N-Methyl Protons: A singlet corresponding to the three protons of the N-CH₃ group.
Boc Group Protons: A characteristic singlet in the upfield region (around δ 1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
An interactive table below illustrates the type of data that would be generated from a ¹H NMR analysis.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Naphthyl-H | 7.0 - 8.0 | Multiplets | 7H |
| α-H | 4.5 - 5.0 | Doublet of Doublets | 1H |
| β-H | 3.0 - 3.5 | Doublets of Doublets | 2H |
| N-CH₃ | 2.5 - 3.0 | Singlet | 3H |
| Boc-(CH₃)₃ | ~1.4 | Singlet | 9H |
Carbon-13 (13C) NMR Applications in Structural Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the functional groups present. For this compound, key signals would include:
Carbonyl Carbons: Resonances for the carboxylic acid and the Boc protecting group carbonyls would appear in the downfield region (δ 170-180 ppm and δ 155-160 ppm, respectively).
Naphthyl Carbons: A set of signals in the aromatic region (δ 120-140 ppm).
Alanine Backbone Carbons: Signals for the α-carbon and β-carbon.
N-Methyl Carbon: A distinct signal for the N-CH₃ carbon.
Boc Group Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
The table below outlines the anticipated ¹³C NMR data.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 170 - 180 |
| Boc C=O | 155 - 160 |
| Naphthyl-C | 120 - 140 |
| α-C | 50 - 60 |
| β-C | 30 - 40 |
| N-CH₃ | 30 - 35 |
| Boc Quaternary C | ~80 |
| Boc-CH₃ | ~28 |
Advanced Multi-dimensional NMR Techniques for Complex Structural Confirmations
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: Would reveal correlations between protons that are coupled to each other, confirming the connectivity within the alanine and naphthyl spin systems.
HSQC: Would correlate each proton signal to its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule (e.g., linking the alanine backbone to the naphthyl and Boc groups).
Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation
Mass spectrometry is a vital tool for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C19H23NO4), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the compound's identity and purity.
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₉H₂₄NO₄⁺ | 330.1700 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can establish the absolute configuration (L- or D-form) of the stereocenter, in this case, confirming the L-configuration of the alanine moiety. It would also reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the bulky Boc and naphthyl groups.
Single-Crystal X-ray Diffraction Studies of this compound
No specific single-crystal X-ray diffraction data for this compound has been found in the performed search. While the crystallographic analysis of peptides and amino acid derivatives is a common practice to determine their three-dimensional structure, published data for this particular compound is not available.
X-ray Diffraction Analysis of Peptides Incorporating the Compound
Similarly, a detailed search did not yield any specific research articles detailing the X-ray diffraction analysis of peptides that incorporate this compound. The influence of N-methylated amino acids on peptide conformation is a significant area of research, with N-methylation often inducing specific secondary structures. However, crystallographic data for peptides containing this specific N-methylated naphthylalanine derivative are not present in the accessed resources.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Conformational and Interaction Insights
Molecular modeling and docking are fundamental computational techniques used to predict the preferred conformation of a molecule and its binding affinity and orientation within the active site of a receptor.
Principles of Ligand-Receptor Interaction Modeling
The interaction between a ligand, such as N-Boc-N-methyl-3-(2-naphthyl)-L-alanine , and a biological receptor is governed by a variety of non-covalent forces. researchgate.net These include hydrophobic interactions, hydrogen bonds, and electrostatic interactions. researchgate.net The "lock-and-key" model provides a basic framework, where a ligand fits into a receptor's binding site. ub.edu More advanced models like the "induced fit" theory suggest that the binding site can change its conformation to accommodate the ligand. ub.edu
Computational models aim to simulate this binding process. rsc.org This involves defining the ligand and receptor structures and using scoring functions to estimate the binding energy for different poses of the ligand within the receptor's active site. rsc.org The dissociation constant (Kd) is a key quantitative measure of binding affinity, representing the concentration of ligand at which half of the receptor sites are occupied at equilibrium. nih.gov
Computational Analysis of Active Site Occupancy and Binding Motifs
Computational methods can identify "hot spots" within a receptor's active site, which are residues that contribute most significantly to the binding energy. synblock.com Techniques like alanine (B10760859) scanning mutagenesis, both experimental and computational, can be used to determine the impact of individual amino acid residues on binding affinity. synblock.com
Table 1: Hypothetical Docking Results for this compound with a Model Receptor
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Predicted Ki (nM) | 150 |
| Interacting Residues | Phe24, Trp84, Leu99 |
| Hydrogen Bonds | 1 |
| Hydrophobic Interactions | 5 |
Note: The data in this table is illustrative and not based on published results for this specific compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov
Analysis of Dynamic Behavior of the Compound and its Derivatives
MD simulations can be used to explore the conformational landscape of This compound in different environments, such as in a vacuum or in a solvent like water. These simulations track the movements of each atom over time, governed by a force field that describes the interatomic forces. nih.gov The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them.
Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation
| Conformation | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Relative Population (%) |
| 1 | -120 | 110 | 45 |
| 2 | -75 | 140 | 30 |
| 3 | 60 | 50 | 15 |
| Other | - | - | 10 |
Note: The data in this table is illustrative and not based on published results for this specific compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
For This compound , quantum chemical calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Studies on similar N-methylated amino acids have shown that N-methylation can influence the electronic properties, for example, by affecting the charge distribution on the amide bond. rsc.org Quantum chemical calculations for This compound would allow for a precise quantification of these effects and provide insights into its reactivity and potential for forming intermolecular interactions.
Table 3: Calculated Electronic Properties of this compound (Hypothetical)
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.8 |
Note: The data in this table is illustrative and not based on published results for this specific compound.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for N-Boc-N-methyl-3-(2-naphthyl)-L-alanine
The multi-step synthesis of this compound presents opportunities for optimization in terms of efficiency, cost-effectiveness, and sustainability. Future research is likely to pivot towards greener synthetic strategies that minimize waste and avoid harsh reagents.
Key areas of development include:
Catalytic Asymmetric Synthesis : A primary focus will be the development of catalytic asymmetric routes to establish the chiral center of the parent amino acid, 3-(2-naphthyl)-L-alanine, more efficiently. nih.gov This includes the exploration of transition-metal-catalyzed asymmetric hydrogenations and phase-transfer catalysis, which can offer high enantioselectivity and reduce the need for chiral auxiliaries or resolution steps that are often wasteful. nih.govacs.org
Greener N-Methylation and Boc-Protection Strategies : Current methods for N-methylation and Boc-protection often involve multiple steps and the use of stoichiometric reagents. Future methodologies may explore enzymatic or chemoenzymatic approaches for N-methylation, offering high selectivity under mild conditions. Additionally, the development of more sustainable protocols for the introduction of the Boc group, potentially using recyclable reagents or catalytic systems, is an active area of interest. nih.gov
Flow Chemistry : The application of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing reaction volumes and waste.
| Research Avenue | Potential Methodology | Anticipated Advantages |
| Asymmetric Synthesis | Transition-Metal Catalysis (e.g., Rhodium, Iridium) acs.orgsolubilityofthings.com | High enantiomeric excess, reduced waste, catalytic efficiency. |
| Sustainable N-Methylation | Enzymatic or Chemoenzymatic reactions | High selectivity, mild reaction conditions, environmentally benign. |
| Greener Protection | Catalytic Boc-protection protocols | Reduced reagent usage, potential for reagent recycling. |
| Process Optimization | Continuous Flow Chemistry | Improved safety, scalability, and reproducibility; higher yields. |
Exploration of this compound in Advanced Chemical Material Design
The unique structural features of this compound make it a promising candidate for the design of advanced materials with tailored properties. The bulky naphthyl group can facilitate π-π stacking interactions, while the N-methylated backbone can impart specific conformational constraints and proteolytic resistance in peptide-based materials. researchgate.netmdpi.com
Future research in this area may include:
Self-Assembling Peptides and Peptidomimetics : Incorporation of this amino acid into short peptide sequences could lead to the formation of novel hydrogels, nanofibers, and other nanostructures. researchgate.netmdpi.com The interplay between the hydrophobic naphthyl side chains and the modified peptide backbone could be harnessed to control the morphology and function of these self-assembled materials for applications in tissue engineering and drug delivery. researchgate.netacs.org
Chiral Polymers and Stationary Phases : Polymerization of derivatives of this compound could yield chiral polymers with unique optical or recognition properties. These materials could find applications as chiral stationary phases in chromatography for the separation of enantiomers.
Functional Surfaces : The compound could be used to modify surfaces, imparting specific chirality and hydrophobicity. Such functionalized surfaces are of interest in areas like asymmetric catalysis and the development of biocompatible materials.
| Material Type | Potential Application | Key Structural Contributor |
| Self-Assembling Peptides | Tissue Engineering, Drug Delivery mdpi.com | Naphthyl group (π-π stacking), N-methylation (conformational control) acs.org |
| Chiral Polymers | Chiral Chromatography, Optical Materials | Chiral backbone, naphthyl side chain |
| Functionalized Surfaces | Asymmetric Catalysis, Biocompatible Coatings | Chirality, Hydrophobicity |
Innovative Applications as a Versatile Chiral Synthon in Complex Molecule Synthesis
As a protected, non-proteinogenic amino acid, this compound serves as a valuable chiral building block, or synthon, for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. solubilityofthings.comnih.govrsc.org
Emerging applications are likely to leverage its unique properties:
Peptidomimetics with Enhanced Properties : The N-methyl group is a well-established modification to enhance the metabolic stability and cell permeability of peptides. nih.govresearchgate.netethz.chacs.org Incorporating this compound into peptide-based drug candidates can improve their pharmacokinetic profiles. The naphthyl group can also be used to probe hydrophobic binding pockets in biological targets. acs.orgresearchgate.net
Constrained Peptides and Macrocycles : The steric bulk of the compound can be used to induce specific turns or conformations in peptide chains, which is crucial for mimicking the structure of bioactive loops in proteins. This makes it a valuable component in the synthesis of constrained peptides and macrocyclic drugs. ethz.ch
Asymmetric Ligand Synthesis : The chiral scaffold of the molecule can be elaborated into more complex chiral ligands for asymmetric catalysis. The defined stereochemistry and the presence of functional handles (after deprotection) allow for systematic modification.
| Application Area | Rationale for Use | Expected Outcome |
| Medicinal Chemistry | Introduction of N-methylation and a bulky aromatic group researchgate.netacs.org | Improved metabolic stability, enhanced binding affinity, better cell permeability. acs.orgresearchgate.net |
| Peptide Macrocyclization | Induction of specific peptide conformations ethz.ch | Creation of structurally defined and potent bioactive peptides. |
| Asymmetric Catalysis | Use as a chiral scaffold for ligand design | Development of novel, highly selective catalysts. |
Advancements in Computational Design and Predictive Modeling for this compound Derivatives and Analogues
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound and its analogues. Predictive modeling can accelerate the discovery and optimization process, reducing the need for extensive empirical screening. rsc.orgchemrxiv.orgsemanticscholar.org
Future computational efforts will likely focus on:
Conformational Analysis : In-depth computational studies can provide a detailed understanding of the conformational preferences of peptides and other molecules containing this amino acid. This is crucial for designing molecules with specific three-dimensional structures.
Predictive Modeling of Material Properties : Molecular dynamics simulations and other computational techniques can be used to predict how the incorporation of this amino acid will influence the self-assembly and bulk properties of materials. acs.org
De Novo Design of Derivatives : Algorithms and machine learning models can be employed to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced binding to a biological target or improved catalytic activity. researchgate.netchemrxiv.org This data-driven approach can significantly streamline the development of new compounds. rsc.orgsemanticscholar.org
| Computational Approach | Research Goal | Potential Impact |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Understanding conformational preferences in peptides. researchgate.net | Rational design of peptidomimetics with desired shapes. |
| Molecular Dynamics (MD) Simulations | Predicting self-assembly behavior in materials. acs.org | Accelerated discovery of novel nanomaterials. |
| Machine Learning/AI | De novo design of analogues for specific targets. chemrxiv.org | Rapid identification of lead compounds in drug discovery and catalysis. |
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-N-methyl-3-(2-naphthyl)-L-alanine?
The compound is typically synthesized via multistep organic reactions. Key steps include:
- Protection of the amino group : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions .
- Methylation : N-methylation via reductive alkylation or using methyl iodide in the presence of a base .
- Naphthyl group incorporation : Suzuki-Miyaura coupling or Grignard reactions (e.g., PhMgBr in THF at −78°C) to attach the 2-naphthyl moiety to the alanine backbone .
- Deprotection and purification : Acidic cleavage of the Boc group (e.g., trifluoroacetic acid) followed by HPLC purification for >97% purity .
Q. How is the purity and enantiomeric excess of this compound validated?
- Chromatography : High-performance liquid chromatography (HPLC) with chiral columns to confirm enantiopurity (>97% by HLC) .
- Spectroscopy : -NMR and -NMR to verify structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl) and naphthyl protons (δ 7.2–8.2 ppm) .
- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (CHNO, MW 315.36) .
Q. What are the primary applications of this compound in peptide research?
- Peptide backbone modification : Used to introduce steric bulk and aromaticity in peptide drugs (e.g., GnRH antagonists like cetrorelix) to enhance receptor binding and metabolic stability .
- Solid-phase peptide synthesis (SPPS) : Coupled to resins (e.g., 4-methylbenzhydrylamine) via double activation (TBTU or DIC) for efficient incorporation into peptide chains .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in SPPS when using this bulky amino acid?
- Double coupling : Sequential activation with 1,3-diisopropylcarbodiimide (DIC) and TBTU reduces steric hindrance and improves resin loading .
- Solvent optimization : Use of DMF/DCM mixtures (1:1) enhances solubility of the hydrophobic naphthyl group during coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to traditional methods .
Q. What strategies resolve discrepancies in reported bioactivity data for peptides containing this residue?
- Structural analogs comparison : Compare activity of peptides with 1-naphthyl vs. 2-naphthyl substitutions; 2-naphthyl often shows higher receptor affinity due to enhanced π-π stacking .
- Conformational analysis : Circular dichroism (CD) or molecular dynamics simulations to correlate backbone rigidity with bioactivity .
- Batch-to-batch consistency : Ensure purity (>98% by HPLC) and storage at 0–6°C to prevent Boc group degradation, which can alter bioactivity .
Q. How does the Boc protection impact the compound’s stability under varying experimental conditions?
- Acid sensitivity : Boc groups are labile in TFA or HCl/dioxane, requiring careful handling during deprotection to avoid side reactions (e.g., tert-butyl cation formation) .
- Thermal stability : Decomposition observed above 40°C; storage at −20°C in anhydrous conditions is recommended for long-term stability .
Q. What advanced techniques characterize interactions of this residue in peptide-protein complexes?
- X-ray crystallography : Resolves naphthyl stacking with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics, showing ΔG contributions from hydrophobic interactions .
- Fluorescence quenching : Monitors environmental changes around the naphthyl group during ligand-receptor association .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address this in experimental design?
- Solvent screening : Test DMSO, DMF, or THF with 5% HO; solubility varies from 10–50 mg/mL depending on solvent polarity .
- Derivatization : Prepare methyl esters or amides to improve aqueous solubility for biological assays .
Q. Why do some studies report lower yields in naphthyl group incorporation?
- Side reactions : Competing aryl-alkyl couplings in Grignard reactions; use Pd-catalyzed cross-couplings (e.g., Suzuki) for regioselectivity .
- Purification challenges : Silica gel chromatography may co-elute byproducts; switch to reverse-phase HPLC with C18 columns .
Methodological Recommendations
Best practices for handling and storing this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
